molecular formula C11H11F3N2O B3247386 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone CAS No. 181634-14-0

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

Cat. No.: B3247386
CAS No.: 181634-14-0
M. Wt: 244.21 g/mol
InChI Key: YEZPCNZZDHCZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (CAS 181634-14-0) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This specialized compound, with the molecular formula C11H11F3N2O and a molecular weight of 244.21 g/mol, features a 3,4-dihydroisoquinoline scaffold substituted with a reactive trifluoroacetyl group and a primary amine at the 7-position . This structure makes it a versatile building block for medicinal chemistry. The dihydroisoquinoline core is a privileged structure in drug discovery, and its derivatives are frequently investigated for their potential biological activities. For instance, structurally related compounds containing the dihydroisoquinoline moiety have been developed as highly selective sigma-2 receptor ligands with demonstrated antinociceptive effects in vivo, showing promise as novel pain therapeutics . Furthermore, similar trifluoroacetyl-substituted heterocyclic compounds are explored as inhibitors of histone deacetylases (HDAC), a key target in oncology and other disease areas . The presence of both an amino group and a potent electron-withdrawing trifluoroacetyl group on the nitrogen atom provides two distinct sites for further chemical modification, enabling researchers to create diverse libraries of compounds for screening and optimization. The primary amine is particularly useful for forming amide bonds or undergoing substitution reactions, facilitating its incorporation into more complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)10(17)16-4-3-7-1-2-9(15)5-8(7)6-16/h1-2,5H,3-4,6,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZPCNZZDHCZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)N)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the reaction of 7-amino-3,4-dihydroisoquinoline with trifluoroacetic anhydride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically converts the amino group to a nitro group, resulting in the formation of 1-(7-Nitro-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically reduce the trifluoroethanone group to a trifluoroethanol group.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles. For example, reacting the compound with acyl chlorides can result in the formation of amides.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The incorporation of the amino group and trifluoroethanone structure may enhance the biological activity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .
  • Neuroprotective Effects :
    • Compounds related to 7-aminoisoquinolines have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for further investigation .
  • Antimicrobial Properties :
    • The antibacterial and antifungal activities of isoquinoline derivatives have been documented. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration and efficacy against microbial pathogens .

Drug Development

  • Lead Compound in Drug Design :
    • Due to its structural features, this compound serves as a lead scaffold for the development of new drugs targeting specific receptors or enzymes involved in disease processes. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and selectivity .
  • Synthesis of Analogues :
    • The synthesis of analogues with modified functional groups can lead to compounds with improved pharmacokinetic properties and reduced toxicity profiles. This is particularly relevant in the context of personalized medicine where tailored therapies are essential .

Case Studies

Study FocusFindingsReference
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines
NeuroprotectionShowed potential in reducing neuroinflammation in animal models
Antimicrobial EfficacyExhibited activity against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with biological macromolecules, while the trifluoroethanone group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of this compound are best understood in comparison to analogs with substitutions at the 7-position of the isoquinoline ring. Key differences in reactivity, synthetic utility, and applications are highlighted below:

Structural and Functional Group Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties CAS Number Reference ID
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone -NH₂ (7) C₁₁H₁₁F₃N₂O 244.22 Pharmaceutical intermediate; participates in coupling reactions 181634-14-0
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone -Br (7) C₁₁H₉BrF₃NO 306.98 Precursor for Suzuki-Miyaura cross-coupling; synthesized on 100-gram scale 181514-35-2
1-(7-Chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone -Cl (7) C₁₁H₉ClF₃NO 263.65 Industrial intermediate; limited safety data available 1097920-64-3
1-(7-Chloro-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone -Cl (7), -NO₂ (6) C₁₁H₈ClF₃N₂O₃ 308.64 High molecular weight; discontinued due to limited demand 1097920-65-4
1-(6-Amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone -Cl (7), -NH₂ (6) C₁₁H₁₀ClF₃N₂O 278.66 Dual functionalization enables diverse derivatization; no toxicity data reported 1097922-04-7
2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinolin-7-ol -OH (7) C₁₁H₁₀F₃NO₂ 245.20 Polar hydroxyl group improves solubility; used in computational docking studies N/A

Pharmacological and Industrial Relevance

  • The amino derivative is pivotal in drug discovery due to its balance of reactivity and stability. It serves as a scaffold for kinase inhibitors .
  • The hydroxyl derivative (C₁₁H₁₀F₃NO₂) demonstrates enhanced solubility, making it suitable for preclinical studies requiring aqueous compatibility .

Physical and Chemical Properties

  • Purity: The amino compound is available at 98% purity , while chloro derivatives are typically 97% pure .
  • Stability : Bromo and chloro analogs are stable under inert conditions but may degrade upon prolonged exposure to moisture .

Biological Activity

1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone (CAS No. 181634-14-0) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11H11F3N2O
  • Molecular Weight : 244.21 g/mol
  • IUPAC Name : this compound
  • CAS Number : 181634-14-0

Structural Representation

PropertyValue
CAS RN181634-14-0
Molecular FormulaC11H11F3N2O
Molecular Weight244.21 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to this compound exhibit various biological activities primarily through inhibition of specific enzymes. Notably, studies have highlighted its interaction with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and facilitating various physiological processes.

Inhibition of Carbonic Anhydrases

A significant study reported that derivatives of 7-amino-3,4-dihydroquinolin-2-one inhibited several human carbonic anhydrase isoforms with varying potency. The compound showed promising inhibitory effects on isoforms hCA VII and hCA IX, with inhibition constants (K(I)) indicating effective interaction at nanomolar concentrations (K(I) = 480 nM for hCA VII) .

Antioxidant and Cytotoxic Activities

In addition to enzyme inhibition, the compound has been evaluated for antioxidant properties and cytotoxic activity against cancer cell lines. A recent study synthesized various peptide-dihydroquinolinone conjugates and assessed their antioxidant capabilities using the DPPH radical scavenging method. Although these compounds exhibited weak antioxidant activities compared to standard antioxidants like α-tocopherol, some demonstrated significant cytotoxic effects on A549 lung cancer cells with IC50 values as low as 9.979 µg/ml .

Summary of Biological Activities

Activity TypeObserved EffectReference
Carbonic Anhydrase InhibitionEffective against hCA VII (K(I) = 480 nM)
Antioxidant ActivityWeak compared to standards
CytotoxicityIC50 = 9.979 µg/ml on A549 cells

Recent Investigations

  • Study on Enzyme Inhibition : A detailed investigation into the inhibition patterns of various dihydroquinolinones revealed that while some compounds were ineffective against hCA I at concentrations up to 100 µM, others showed selective inhibition towards hCA II .
  • Antioxidant Evaluation : The antioxidant activities were measured using DPPH assays across various concentrations (12.5 - 125 µg/ml), indicating that while some derivatives had moderate effects, the overall activity was lower than established antioxidants .
  • Cytotoxicity Assessment : The cytotoxic effects were specifically evaluated on two cell lines (A549 and BEAS-2B), highlighting that certain derivatives were more effective against cancer cells than normal cells .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

Answer: The compound features a 7-amino-dihydroisoquinoline core fused with a trifluoroacetyl group . The amino group at position 7 enhances hydrogen-bonding potential, while the electron-withdrawing trifluoroacetyl moiety increases electrophilicity at the carbonyl carbon, promoting nucleophilic attack. This structural duality enables reactivity in both acidic and basic conditions, making it suitable for derivatization (e.g., amide coupling or nucleophilic substitutions). Analytical characterization via 1H^1H-NMR and HPLC is critical to confirm purity and structural integrity .

Q. What synthetic routes are optimized for producing high-purity this compound?

Answer: A validated method involves amide coupling between 7-amino-3,4-dihydroisoquinoline and trifluoroacetic anhydride under inert conditions. Key parameters include:

  • Solvent : Chloroform or dichloromethane for solubility and low nucleophilicity.
  • Catalyst : 4-Dimethylaminopyridine (DMAP) to accelerate acylation.
  • Temperature : Controlled at 0–5°C to minimize side reactions.
    Post-synthesis, purification via silica gel chromatography (eluent: pentane/EtOAc) and characterization by 19F^{19}F-NMR are essential to resolve rotameric isomers .

Advanced Research Questions

Q. How does this compound interact with biological targets like CD44, and what methodologies validate these interactions?

Answer: The compound acts as a CD44 antagonist by binding to the hyaluronic acid (HA)-binding domain (HABD). Mechanistic studies employ:

  • Molecular docking : To predict binding poses using software like AutoDock Vina.
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KDK_D) by monitoring real-time interactions.
  • Free energy calculations : MM-PBSA/GBSA methods assess thermodynamic stability.
    Data show the trifluoroacetyl group stabilizes hydrophobic interactions, while the 7-amino group forms hydrogen bonds with Glu42 and Arg49 residues in CD44 .

Q. How can researchers resolve contradictions between in silico predictions and in vitro efficacy for this compound?

Answer: Discrepancies often arise from solvent effects or protein flexibility unaccounted for in docking. Mitigation strategies include:

  • Explicit solvent molecular dynamics (MD) : Simulates aqueous environments (e.g., TIP3P water model).
  • Alchemical free energy perturbation (FEP) : Computes relative binding affinities of analogs.
  • Enzyme inhibition assays : Validate computational results using kinetic assays (e.g., HA competition ELISA).
    For example, SPR-derived KDK_D values may differ from docking scores due to conformational changes in CD44’s extracellular cap .

Q. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

Answer: The compound exhibits pH-dependent hydrolysis of the trifluoroacetyl group. Key challenges include:

  • Isomerization : Rotamers observed via 19F^{19}F-NMR coalesce at 80°C, complicating spectral analysis .
  • Degradation products : LC-MS identifies trifluoroacetic acid and 7-amino-dihydroisoquinoline as breakdown products.
    Methodology :
  • Stability studies : Incubate in PBS (pH 7.4) at 37°C, monitor degradation via HPLC.
  • Variable-temperature NMR : Resolves dynamic isomerization .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced CD44 affinity?

Answer: SAR studies focus on:

  • Amino group modifications : Replacing NH2_2 with bulkier substituents (e.g., benzyl) to enhance hydrophobic interactions.
  • Trifluoroacetyl substitution : Testing chloroacetyl or cyanoacetyl groups for tunable electrophilicity.
  • Core rigidity : Introducing spirocyclic moieties to reduce conformational entropy.
    Example : Analogs like Can159 (with tetrazole substituents) show 10-fold higher HA-binding inhibition than the parent compound .

Key Research Recommendations

  • Prioritize MD simulations to model CD44’s conformational flexibility during binding.
  • Explore bioisosteric replacements for the trifluoroacetyl group to improve metabolic stability.
  • Validate SAR findings using in vivo models of HA-dependent cancer metastasis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-YL)-2,2,2-trifluoroethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.